molecular formula C9H10N2 B2827338 2-Ethylpyrazolo[1,5-a]pyridine CAS No. 475174-65-3

2-Ethylpyrazolo[1,5-a]pyridine

Cat. No. B2827338
Key on ui cas rn: 475174-65-3
M. Wt: 146.193
InChI Key: RHAOUMOATIGETL-UHFFFAOYSA-N
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Patent
US07091215B2

Procedure details

A 6.1 g portion of the obtained N-amino-2-(1-butynyl)pyridinium mesitylenesulfonate was dissolved in tetrahydrofuran (600 mL), potassium tert-butoxide (3.55 g) was added at room temperature, and the mixture was vigorously stirred for 30 minutes. After adding ice water to the reaction mixture, extraction was performed with ethyl acetate. The aqueous layer was again extracted with ethyl acetate, the insoluble portion was filtered with a celite filter, and the organic layers were combined and washed with brine. After drying over anhydrous magnesium sulfate and filtration, the solvent was concentrated under reduced pressure, the residue was purified by silica gel column chromatography, and the title compound (0.63 g) was obtained from the n-hexane:ethyl acetate (10:1) fraction as a light yellow oil.
Name
N-amino-2-(1-butynyl)pyridinium mesitylenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=C(C)C=C(C)C=1S([O-])(=O)=O.[NH2:14][N+:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[C:21]#[C:22][CH2:23][CH3:24].CC(C)([O-])C.[K+]>O1CCCC1>[CH2:23]([C:22]1[CH:21]=[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:15]2[N:14]=1)[CH3:24] |f:0.1,2.3|

Inputs

Step One
Name
N-amino-2-(1-butynyl)pyridinium mesitylenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)[O-])C.N[N+]1=C(C=CC=C1)C#CCC
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.55 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
to the reaction mixture, extraction
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was again extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
the insoluble portion was filtered with a celite
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate and filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=NN2C(C=CC=C2)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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